molecular formula C11H13NO B12514901 N-[(1E)-Butylidene]benzamide CAS No. 706754-29-2

N-[(1E)-Butylidene]benzamide

Cat. No.: B12514901
CAS No.: 706754-29-2
M. Wt: 175.23 g/mol
InChI Key: AFLVYHRGVVIMAL-UHFFFAOYSA-N
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Description

N-[(1E)-Butylidene]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring this compound is a specific derivative where the amide nitrogen is bonded to a butylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(1E)-Butylidene]benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Another method involves the reaction of di-tert-butyl dicarbonate with nitriles catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature . This method is particularly useful for synthesizing N-tert-butyl amides, which can be further modified to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of ultrasonic irradiation and green catalysts is preferred to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-Butylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidation of this compound can yield benzoic acid derivatives.

    Reduction: Reduction can produce N-butylbenzamide.

    Substitution: Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1E)-Butylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This involves the inhibition of I-kB breakdown and the induction of early apoptosis, making it a potential candidate for cancer treatment and anti-inflammatory applications.

Comparison with Similar Compounds

N-[(1E)-Butylidene]benzamide can be compared with other benzamide derivatives:

    Ethenzamide: Used as an analgesic.

    Salicylamide: Known for its analgesic and antipyretic properties.

    Procainamide: Used as an antiarrhythmic agent.

    Moclobemide: An antidepressant.

    Metoclopramide: Used as an antiemetic and prokinetic agent.

This compound is unique due to its specific structure and the presence of the butylidene group, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions, and its mechanism of action makes it a promising candidate for further research in medicine and other fields.

Properties

CAS No.

706754-29-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-butylidenebenzamide

InChI

InChI=1S/C11H13NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-9H,2-3H2,1H3

InChI Key

AFLVYHRGVVIMAL-UHFFFAOYSA-N

Canonical SMILES

CCCC=NC(=O)C1=CC=CC=C1

Origin of Product

United States

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